Vogeloside
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Overview
Description
Vogeloside is an iridoid, a class of organic compounds, that can be isolated from the roots of Triosteum pinnatifidum . It has been found to inhibit nitric oxide production in LPS-activated macrophages .
Molecular Structure Analysis
This compound has a molecular weight of 388.37 and a molecular formula of C17H24O10 . The exact mass is 388.136947 g/mol .Physical and Chemical Properties Analysis
This compound is a powder . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Identification and Isolation : Vogeloside, a secoiridoid glucoside, was identified and isolated from plants like Anthocleista vogelii and Chelonanthus alatus. These studies provide foundational knowledge about its chemical structure and natural sources (Chapelle, 1976) (Sanchez et al., 2013).
Chemical Constituents in Various Plants : Research shows this compound among the secoiridoid glycosides isolated from plants like Luculia pinceana and Halenia campanulata. These studies contribute to understanding the chemical diversity in plants (Kang & Hao, 2007) (Recio-Iglesias et al., 1992).
Medical and Biological Properties : this compound has been identified in studies related to its potential medicinal properties. For instance, its presence in Hydrangea macrophylla suggests its role in traditional medicine, and its isolation from Flos Lonicerae contributes to understanding the medicinal properties of these plants (Sakai et al., 2007) (Hongmin, 2008).
Potential Neuritogenic Activity : this compound has been studied for its neuritogenic activity, which could have implications for neurodegenerative diseases and neurotrophic therapies (Chiba et al., 2011).
Antitumor Properties : Some studies have explored the antitumor activities of this compound, contributing to the field of cancer research and potential therapeutic applications (Wang et al., 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-ethenyl-3-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYZRCGMIDUTKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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